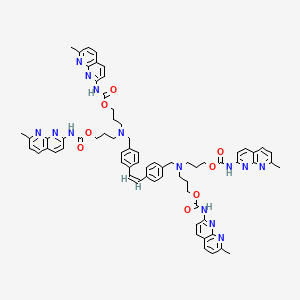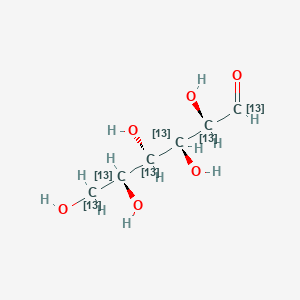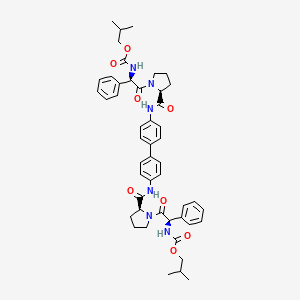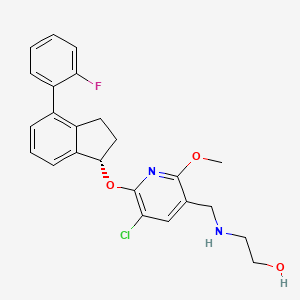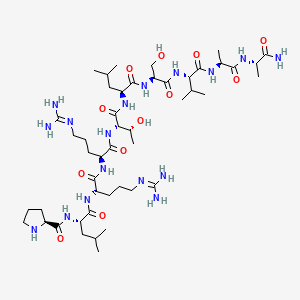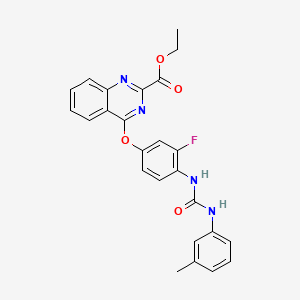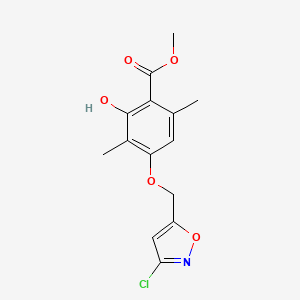
Anticancer agent 68
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 68 is a promising compound in the field of oncology due to its ability to arrest cells at the G2/M phase and induce programmed cell death. This compound has shown potential in upregulating tumor suppression via the activation of p53 and PTEN pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 68 involves several steps, including the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
Anticancer agent 68 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Sodium metabisulfite is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified anticancer properties.
科学的研究の応用
Anticancer agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of different reaction conditions on anticancer activity.
Biology: Investigated for its ability to induce programmed cell death in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
Anticancer agent 68 exerts its effects by arresting cells at the G2/M phase of the cell cycle and inducing programmed cell death. This is achieved through the upregulation of tumor suppressor genes such as p53 and PTEN. The activation of these pathways leads to the inhibition of cell proliferation and the induction of apoptosis .
類似化合物との比較
Similar Compounds
Benzimidazole-based compounds: These compounds share structural similarities with Anticancer agent 68 and have shown potent anticancer activity.
Coumarin-based compounds: These compounds also exhibit anticancer properties and have been studied for their mechanisms of action.
Isothiocyanates: Found in cruciferous vegetables, these compounds have been extensively investigated for their anticancer potential.
Uniqueness
This compound is unique due to its specific mechanism of action involving the activation of p53 and PTEN pathways. This distinguishes it from other compounds that may target different molecular pathways or have different modes of action.
特性
分子式 |
C14H14ClNO5 |
|---|---|
分子量 |
311.72 g/mol |
IUPAC名 |
methyl 4-[(3-chloro-1,2-oxazol-5-yl)methoxy]-2-hydroxy-3,6-dimethylbenzoate |
InChI |
InChI=1S/C14H14ClNO5/c1-7-4-10(20-6-9-5-11(15)16-21-9)8(2)13(17)12(7)14(18)19-3/h4-5,17H,6H2,1-3H3 |
InChIキー |
VEVJGXWLHBIRDE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OCC2=CC(=NO2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)
![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)
